Cas no 1889-06-1 (8-methoxy-2,3,4,5,6,7-hexahydroazocine)
8-methoxy-2,3,4,5,6,7-hexahydroazocine Chemical and Physical Properties
Names and Identifiers
-
- 8-methoxy-2,3,4,5,6,7-hexahydroazocine
- 965-836-9
- EN300-315784
- (1E)-8-Methoxy-2,3,4,5,6,7-hexahydroazocine
- BAA88906
- CMDBTEDONMQAII-UHFFFAOYSA-N
- SCHEMBL2382858
- CMDBTEDONMQAII-CMDGGOBGSA-N
- 1889-06-1
-
- Inchi: 1S/C8H15NO/c1-10-8-6-4-2-3-5-7-9-8/h2-7H2,1H3/b9-8+
- InChI Key: CMDBTEDONMQAII-CMDGGOBGSA-N
- SMILES: O(C)C1CCCCCCN=1 |t:9|
Computed Properties
- Exact Mass: 141.115364102Da
- Monoisotopic Mass: 141.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 21.6Ų
8-methoxy-2,3,4,5,6,7-hexahydroazocine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M336918-10mg |
8-methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M336918-50mg |
8-methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M336918-100mg |
8-methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 100mg |
$ 275.00 | 2022-06-03 | ||
| A2B Chem LLC | AW33472-10g |
8-Methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 95% | 10g |
$3394.00 | 2024-04-20 | |
| A2B Chem LLC | AW33472-50mg |
8-Methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 95% | 50mg |
$219.00 | 2024-04-20 | |
| A2B Chem LLC | AW33472-100mg |
8-Methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 95% | 100mg |
$306.00 | 2024-04-20 | |
| A2B Chem LLC | AW33472-250mg |
8-Methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 95% | 250mg |
$422.00 | 2024-04-20 | |
| A2B Chem LLC | AW33472-500mg |
8-Methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 95% | 500mg |
$645.00 | 2024-04-20 | |
| A2B Chem LLC | AW33472-1g |
8-Methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 95% | 1g |
$818.00 | 2024-04-20 | |
| A2B Chem LLC | AW33472-2.5g |
8-Methoxy-2,3,4,5,6,7-hexahydroazocine |
1889-06-1 | 95% | 2.5g |
$1566.00 | 2024-04-20 |
8-methoxy-2,3,4,5,6,7-hexahydroazocine Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 8-methoxy-2,3,4,5,6,7-hexahydroazocine
8-Methoxy-2,3,4,5,6,7-Hexahydroazocine: A Comprehensive Overview
The compound 8-methoxy-2,3,4,5,6,7-hexahydroazocine (CAS No. 1889-06-1) is a unique organic molecule with a complex structure that has garnered attention in various fields of chemistry and pharmacology. This compound belongs to the class of azocines, which are bicyclic structures with a nitrogen atom in one of the rings. The presence of the methoxy group at the 8th position introduces additional functional complexity to the molecule.
Recent studies have highlighted the potential of 8-methoxy-2,3,4,5,6,7-hexahydroazocine in drug discovery and materials science. Researchers have explored its ability to act as a precursor for more complex molecules or as a building block in organic synthesis. The compound's structure allows for various substitution patterns and modifications, making it versatile for applications in medicinal chemistry.
The synthesis of 8-methoxy-2,3,4,5,6,7-hexahydroazocine involves multi-step reactions that require precise control over reaction conditions. One common approach is the use of cycloaddition reactions or ring-closing metathesis to form the bicyclic structure. The methoxy group can be introduced via nucleophilic substitution or alkylation reactions. These methods ensure high yield and purity of the final product.
From a structural perspective,8-methoxy-2,3,4,5,6,and 7-hexahydroazocine exhibits a rigid bicyclic framework with significant steric hindrance due to its six-membered ring system. This rigidity contributes to its stability and resistance to certain chemical reactions. However,the methoxy group at position 8 introduces electron-donating effects that can influence reactivity and solubility properties.
Recent advancements in computational chemistry have enabled detailed modeling of 8-methoxy-2,3,4,5,6,7-hexahydroazocine's electronic structure and molecular interactions. These studies reveal that the compound has potential applications as a ligand in metal coordination complexes or as a component in supramolecular assemblies.
In terms of biological activity,8-methoxy-2,3,4,5,6,7-hexahydroazocine has shown promise in preliminary assays targeting enzyme inhibition and receptor binding. Its unique structure allows for specific interactions with biological targets,making it an interesting candidate for drug development.
Moreover,the compound's photophysical properties have been investigated under UV light excitation,revealing emission characteristics that could be useful in optoelectronic materials or sensors.
In conclusion,8-methoxy-2,3,4,5,6,7-hexahydroazocine (CAS No. 1889-06-1) is a multifaceted compound with diverse applications across chemistry and biology. Its structural features and reactivity make it an intriguing subject for further research and development.
1889-06-1 (8-methoxy-2,3,4,5,6,7-hexahydroazocine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)